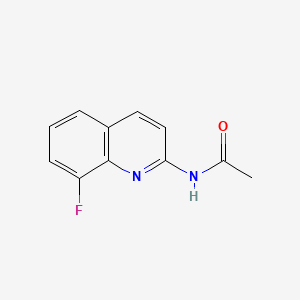
N-(8-Fluoroquinolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-Fluoroquinolin-2-yl)acetamide is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Fluoroquinolin-2-yl)acetamide typically involves the acylation of 8-fluoroquinoline. One common method is the reaction of 8-fluoroquinoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(8-Fluoroquinolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(8-Fluoroquinolin-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of N-(8-Fluoroquinolin-2-yl)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target enzymes or receptors. This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-Chloro-8-fluoroquinolin-2-yl)acetamide
- N-(6-Fluoroquinolin-2-yl)acetamide
- N-(8-Chloroquinolin-2-yl)acetamide
Uniqueness
N-(8-Fluoroquinolin-2-yl)acetamide is unique due to the specific position of the fluorine atom on the quinoline ring. This positioning can significantly influence the compound’s biological activity and chemical properties. Compared to other similar compounds, this compound may exhibit enhanced potency and selectivity in its applications.
Eigenschaften
Molekularformel |
C11H9FN2O |
|---|---|
Molekulargewicht |
204.20 g/mol |
IUPAC-Name |
N-(8-fluoroquinolin-2-yl)acetamide |
InChI |
InChI=1S/C11H9FN2O/c1-7(15)13-10-6-5-8-3-2-4-9(12)11(8)14-10/h2-6H,1H3,(H,13,14,15) |
InChI-Schlüssel |
UOSPWJHGNNFDCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC2=C(C=CC=C2F)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















